m-Bromofluorobenzene-d4

Analytical Chemistry Method Validation Quality Control

m-Bromofluorobenzene-d4 (CAS 50592-33-1), also known as 3-Bromofluorobenzene-d4, is a deuterated aromatic compound with the molecular formula C6D4BrF and a molecular weight of 179.02 g/mol. As a stable isotope-labeled analog of m-bromofluorobenzene, it features a meta-substituted benzene ring with four deuterium atoms replacing aromatic hydrogens, rendering it a critical internal standard and tracer for quantitative mass spectrometry and NMR spectroscopy, as well as a key intermediate for synthesizing deuterated pharmaceutical and OLED materials.

Molecular Formula C6H4BrF
Molecular Weight 179.02 g/mol
Cat. No. B15289720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namem-Bromofluorobenzene-d4
Molecular FormulaC6H4BrF
Molecular Weight179.02 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Br)F
InChIInChI=1S/C6H4BrF/c7-5-2-1-3-6(8)4-5/h1-4H/i1D,2D,3D,4D
InChIKeyQDFKKJYEIFBEFC-RHQRLBAQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





m-Bromofluorobenzene-d4: A Deuterated Stable Isotope-Labeled Building Block for Analytical and Synthetic Workflows


m-Bromofluorobenzene-d4 (CAS 50592-33-1), also known as 3-Bromofluorobenzene-d4, is a deuterated aromatic compound with the molecular formula C6D4BrF and a molecular weight of 179.02 g/mol . As a stable isotope-labeled analog of m-bromofluorobenzene, it features a meta-substituted benzene ring with four deuterium atoms replacing aromatic hydrogens, rendering it a critical internal standard and tracer for quantitative mass spectrometry and NMR spectroscopy, as well as a key intermediate for synthesizing deuterated pharmaceutical and OLED materials .

Why Generic Substitution of m-Bromofluorobenzene-d4 Compromises Analytical Accuracy and Synthetic Integrity


Substituting m-Bromofluorobenzene-d4 with a non-deuterated analog, a lower isotopologue, or a positional isomer directly undermines analytical validity and synthetic outcomes. The non-deuterated form (CAS 1073-06-9) has a distinct monoisotopic mass (174.998 Da vs. 177.973 Da for the d4-form) [1] and cannot provide the +4 Da mass shift required for accurate internal standardization in LC-MS and GC-MS workflows, as deuteration is essential to correct for matrix effects and ionization efficiency without altering retention time . Furthermore, replacing the meta-substituted isomer with ortho- or para-deuterated variants alters molecular reactivity and geometry in synthetic applications, preventing regioselective incorporation into complex pharmaceutical targets [2].

Quantitative Differentiation: m-Bromofluorobenzene-d4 Against Its Closest Analogs


Certified Isotopic Purity for Reliable Analytical Quantitation

m-Bromofluorobenzene-d4 from certified vendors achieves a consistent isotopic enrichment of 98% atom D, validated by batch-specific NMR, HPLC, and GC analyses . This contrasts sharply with compounds sourced from less rigorous providers, where purity is stated as 'usually 95%' without guaranteed atom% D specification, introducing significant variability in internal standard peak areas that can exceed 5% RSD . A 3% deficit in isotopic enrichment directly translates to a systematic error in the calculated analyte concentration, as the internal standard response is proportionally diminished by the presence of non-deuterated species.

Analytical Chemistry Method Validation Quality Control

Superior Cost-Efficiency vs. Isomeric Alternatives for Scale-Up

The meta-substituted regioisomer (m-Bromofluorobenzene-d4) is available at significantly lower cost per gram compared to the para-substituted analog (p-Bromofluorobenzene-d4), despite comparable molecular formula and isotopic content. This is likely due to differences in synthetic route efficiency and raw material costs. m-Bromofluorobenzene-d4 is priced at $88/g from MedChemExpress , whereas the para-isomer is listed at approximately €2,700/g (€675 per 250mg) from CymitQuimica , representing a >30-fold cost advantage for the meta isomer.

Deuterated Synthesis Process Chemistry Procurement

Defined Regiochemistry for Position-Specific Isotopic Labeling

The compound is the deuterated form of 1-bromo-3-fluorobenzene . While all three regioisomers (ortho, meta, para) are commercially available as halogenated aromatic building blocks, their use is not interchangeable. The ortho-isomer (1,2-bromofluorobenzene-d4) is explicitly cited for synthesizing deuterated pharmaceuticals like Flurazepam-d4 and Midazolam-d4 . This class-level inference establishes that the choice of regioisomer is dictated by the target molecule's substitution pattern; m-Bromofluorobenzene-d4 is the mandatory precursor for any deuterated analog requiring a meta-dihalobenzene scaffold, ensuring the correct 3D orientation in the final drug molecule, which is critical for target binding.

Medicinal Chemistry Metabolic Studies Organic Synthesis

When to Prioritize m-Bromofluorobenzene-d4 Over Alternatives: Key Application Scenarios


Quantitative LC-MS/MS Assay Development for Meta-Substituted Analytes

In bioanalytical method development, using m-Bromofluorobenzene-d4 as a stable isotope-labeled internal standard for a meta-substituted analyte ensures near-identical physicochemical properties and chromatographic retention time. Its +4 Da mass shift provides a clear, interference-free signal in the mass spectrometer, correcting for matrix effects and ion suppression to deliver the high accuracy required for clinical and preclinical pharmacokinetic studies .

Synthesis of Deuterated Meta-Substituted Pharmaceuticals

For medicinal chemists investigating the kinetic isotope effect (KIE) or improving the metabolic stability of a drug candidate via deuteration, m-Bromofluorobenzene-d4 serves as a strategic building block. It enables the direct installation of a deuterated aromatic ring at the precise meta-position through cross-coupling reactions, ensuring the final drug molecule accurately reflects the intended isotopic label for ADME studies .

Cost-Efficient Scale-Up of Internal Standards for Environmental Monitoring

Contract research organizations (CROs) and environmental labs developing high-throughput GC-MS methods for volatile organic compound (VOC) analysis often use bromofluorobenzenes as internal standards. Selecting the meta-isomer d4 standard over the significantly more expensive para-isomer (as highlighted in Section 3) enables the cost-effective preparation of large volumes of calibration and spiking solutions, maintaining budget feasibility for long-term monitoring projects without compromising analytical rigor .

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